(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride
Description
The compound (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine hydrochloride (CAS: EN300-26861245) is a spirocyclic amine hydrochloride featuring a 6-oxaspiro[3.4]octane core. Its structure includes:
- Spirocyclic system: A 6-oxaspiro[3.4]octane ring, combining a tetrahydrofuran (oxygen-containing) ring fused to a cyclobutane moiety.
- Substituents: Two fluorine atoms at the 2,2-positions and a methanamine group at the 7-position.
- Molecular weight: 213.66 g/mol .
- Physicochemical properties: The fluorine atoms enhance lipophilicity, while the hydrochloride salt improves aqueous solubility and stability.
Properties
IUPAC Name |
(2,2-difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)3-7(4-8)1-6(2-11)12-5-7;/h6H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRLAQCOXZWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418708-74-2 | |
| Record name | 1-{2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-6-oxaspiro[34]octan-7-yl)methanamine;hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step involves the addition of the methanamine group and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process is designed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The spirocyclic structure contributes to the compound’s stability and unique reactivity, which can influence its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences and Implications
The following table summarizes structural and functional distinctions between the target compound and related spirocyclic amines:
Functional Group and Pharmacological Comparisons
Fluorination Patterns
- Target compound: The 2,2-difluoro substitution on the spiro[3.4]octane system increases metabolic stability and membrane permeability compared to non-fluorinated analogs like 6-oxaspiro[3.5]nonan-7-ylmethanamine hydrochloride .
Spiro Ring Size
- Smaller spiro systems (e.g., [3.3]heptane in ) may confer conformational rigidity but reduce binding pocket compatibility in biological targets.
- Larger systems (e.g., [3.5]nonane in ) introduce flexibility but may compromise selectivity.
Amine Positioning
- Methanamine at the 7-position (target compound) vs.
Biological Activity
The compound (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine; hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of two fluorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Structure and Composition
The molecular formula of (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine; hydrochloride is . The presence of the spirocyclic framework contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 201.65 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| Chemical Structure | Spirocyclic with difluoro |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds similar to (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine; hydrochloride exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy against various strains of bacteria, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
These results suggest that the compound may possess notable antibacterial properties, potentially useful in treating infections caused by resistant strains.
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine; hydrochloride were assessed against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were calculated to determine the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several compounds, including (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine; hydrochloride . The study demonstrated that this compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential application in treating antibiotic-resistant infections .
Research on Anticancer Properties
Another significant study focused on the anticancer properties of spirocyclic compounds similar to (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine; hydrochloride . The results indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of (2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine hydrochloride?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the spirocyclic structure, fluorine coupling patterns, and amine hydrochloride salt formation. F NMR is critical for verifying difluoro substituents.
-
High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities .
-
Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm molecular weight and detect hydrolytic degradation products.
-
Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm salt composition.
- Table 1 : Recommended Analytical Parameters
| Technique | Key Parameters | Target Data |
|---|---|---|
| F NMR | 470 MHz, CDCl | δ -120 to -140 ppm (CF) |
| HPLC | C18 column, 1.0 mL/min flow | Purity ≥98% |
| ESI-MS | m/z range 50–500 | [M+H] at calculated MW |
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Use a split-plot factorial design with pH (3, 7, 10) and temperature (4°C, 25°C, 40°C) as factors. Prepare aqueous solutions (0.1 mg/mL) and sample at 0, 7, 14, 30 days. Include triplicates to assess variability .
- Analysis : Monitor degradation via HPLC peak area reduction and quantify byproducts (e.g., hydrolysis of the oxaspiro ring). Use Arrhenius modeling to predict shelf-life at standard storage conditions.
- Controls : Include inert atmosphere (N) vials to evaluate oxidative degradation.
Advanced Research Questions
Q. What computational strategies can predict the environmental fate and bioaccumulation potential of this compound?
- Methodological Answer :
- In Silico Tools : Use EPI Suite™ to estimate log (octanol-water partition coefficient) and biodegradation half-life. Molecular dynamics simulations can model interactions with lipid bilayers to assess bioaccumulation .
- Environmental Partitioning : Apply fugacity models to predict distribution in air, water, soil, and sediment. Key parameters include vapor pressure, water solubility, and soil adsorption coefficients (K) derived from experimental data.
- Table 2 : Predicted Environmental Parameters (Hypothetical)
| Parameter | Value | Method |
|---|---|---|
| log | 1.8 ± 0.2 | EPI Suite™ |
| Biodegradation Half-life | 60 days | BIOWIN™ |
| Bioaccumulation Factor | 150 L/kg | MD Simulation |
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound’s conformation?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR-derived solution-state conformers with solid-state X-ray structures. Use density functional theory (DFT) to calculate energy-minimized geometries and compare with experimental data .
- Dynamic Effects : Perform variable-temperature NMR to assess ring-flipping kinetics in the spirocyclic system. Rotational barriers >60 kJ/mol suggest restricted motion, aligning with rigid X-ray structures.
- Case Example : If NMR shows equatorial fluorine positioning but X-ray indicates axial, evaluate solvent polarity’s role in stabilizing conformers.
Q. What experimental frameworks are suitable for evaluating the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Binding Assays : Use radioligand displacement (e.g., H-labeled antagonists) on cell membranes expressing target receptors. Include positive/negative controls (e.g., known agonists/antagonists) .
- Functional Assays : Measure cAMP accumulation or calcium flux in live cells to assess efficacy (EC) and potency. Apply Schild analysis for antagonist characterization.
- Structural Insights : Dock the compound into cryo-EM-derived receptor models using AutoDock Vina. Validate docking poses with mutagenesis (e.g., alanine scanning at predicted binding residues).
Notes on Methodological Rigor
- Data Contradictions : When discrepancies arise (e.g., conflicting bioactivity results), apply triangulation by repeating assays in orthogonal systems (e.g., cell-free vs. cell-based) and consult multi-laboratory validation protocols .
- Safety Protocols : Follow OSHA HCS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
